
2-(4-Chlorophenyl)-1-methylsulfonylazetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-1-methylsulfonylazetidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and agrochemicals. This compound is also known as sulfoxaflor and is a member of the sulfoximine class of insecticides.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-1-methylsulfonylazetidine involves the inhibition of nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects. This results in the disruption of nerve impulses, leading to paralysis and death of the insect. The compound has a high affinity for insect nAChRs, making it highly effective against a wide range of insect pests.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Chlorophenyl)-1-methylsulfonylazetidine has low toxicity to mammals and other non-target organisms. It is rapidly metabolized and excreted from the body, reducing the risk of accumulation and toxicity. However, it is important to note that this compound may have negative impacts on pollinators and other beneficial insects, highlighting the need for careful consideration and regulation of its use.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-Chlorophenyl)-1-methylsulfonylazetidine in lab experiments include its high potency and selectivity against insect pests, as well as its low toxicity to mammals and other non-target organisms. However, its use may be limited by its potential negative impacts on pollinators and other beneficial insects, as well as the development of resistance in target pests.
Orientations Futures
Future research on 2-(4-Chlorophenyl)-1-methylsulfonylazetidine may focus on the development of more effective and environmentally-friendly insecticides based on this compound. This may involve the synthesis of new derivatives with improved potency and selectivity, as well as the investigation of new delivery methods and formulations. Additionally, research may focus on the development of alternative uses for this compound, such as in the treatment of neurological disorders or as a tool for studying the nervous system.
Méthodes De Synthèse
The synthesis of 2-(4-Chlorophenyl)-1-methylsulfonylazetidine involves the reaction of 4-chloroaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride. This intermediate is then reacted with 1-methylazetidine to give the final product. The reaction proceeds under mild conditions and yields high purity products.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-1-methylsulfonylazetidine has been extensively studied for its potential applications in the field of insecticides. It has been found to be highly effective against a wide range of insect pests, including aphids, whiteflies, and thrips. Its unique mechanism of action makes it an attractive alternative to traditional insecticides, which often have negative impacts on non-target organisms.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-1-methylsulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S/c1-15(13,14)12-7-6-10(12)8-2-4-9(11)5-3-8/h2-5,10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJCRFNACDVFMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC1C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-methylsulfonylazetidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole](/img/structure/B7592090.png)


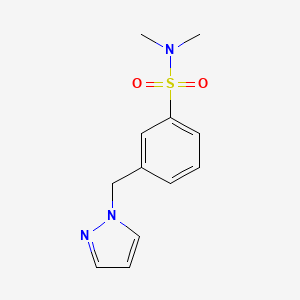

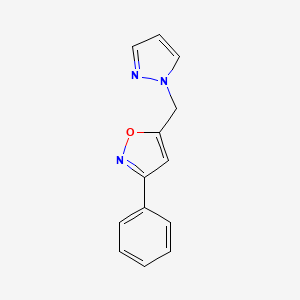
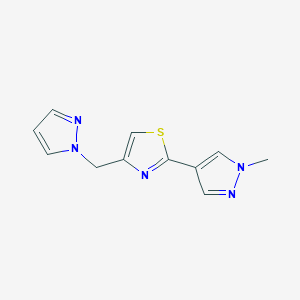
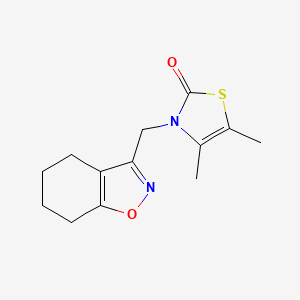
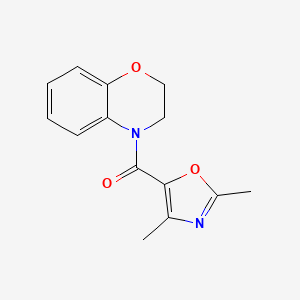
![[5-methyl-2-(2-methylphenyl)morpholin-4-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B7592135.png)
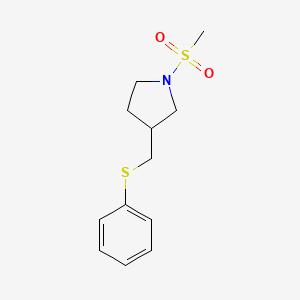
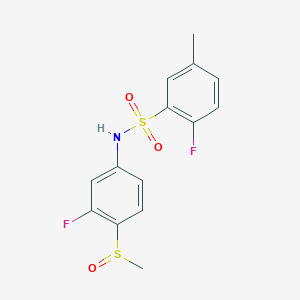
![Methyl 3-[(4-methylbenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592159.png)
